molecular formula C26H23N3O3S2 B2518278 N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 476634-54-5

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide

Cat. No.: B2518278
CAS No.: 476634-54-5
M. Wt: 489.61
InChI Key: LUSSBCHQEPYNHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide is a synthetically designed organic compound that integrates a benzothiazole moiety linked via an amide bond to a benzamide ring bearing a N,N-diallylsulfamoyl group. This structure combines privileged scaffolds known for diverse biological activities, making it a candidate for investigative pharmacology and medicinal chemistry research . The benzothiazole core is a recognized pharmacophore in neuroscience research, with derivatives demonstrating activity as histamine H3 receptor antagonists and inhibitors of enzymes like cholinesterase and monoamine oxidase-B, targets relevant to neurodegenerative conditions . Furthermore, N-(thiazol-2-yl)-benzamide analogs have been identified as the first class of potent and selective negative allosteric modators of the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor, providing a valuable tool for probing this receptor's physiological functions . The incorporation of the sulfonamide group further expands its potential research applications, as this functional group is prevalent in compounds with various biological properties. Researchers can utilize this chemical as a lead structure for developing multi-target directed ligands or as a biochemical probe to study ion channel function. This product is intended for research use only and is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(prop-2-enyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3S2/c1-3-16-29(17-4-2)34(31,32)22-14-12-19(13-15-22)25(30)27-21-9-7-8-20(18-21)26-28-23-10-5-6-11-24(23)33-26/h3-15,18H,1-2,16-17H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSSBCHQEPYNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed coupling reactions, such as the Heck coupling reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide or other reduced forms.

    Substitution: The benzothiazole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfonamides.

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action for N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The benzothiazole moiety can engage in π-π stacking interactions, while the sulfamoyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfamoyl-Substituted Benzothiazole Derivatives

N-(3-(Benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide (CAS: 449767-88-8)
  • Key Differences: Sulfamoyl Substituents: Diethyl (-SO₂N(CH₂CH₃)₂) vs. diallyl (-SO₂N(CH₂CH=CH₂)₂) in the target compound. Core Structure: Incorporates a tetrahydrothieno-pyridine ring instead of a simple phenyl group. Physicochemical Properties:
  • Higher molecular weight (due to the tetrahydrothieno-pyridine moiety) may reduce solubility compared to the target compound.
N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide (CAS: 683260-68-6)
  • Key Differences :
    • Sulfamoyl Substituents : Cyclohexyl-methyl (-SO₂N(C₆H₁₁)(CH₃)) vs. diallyl.
    • Additional Functional Group : A hydroxyl group (-OH) on the phenyl ring enhances hydrophilicity.
    • Impact :
  • The hydroxyl group may introduce hydrogen-bonding interactions, affecting target binding .

Benzothiazole-Benzamide Derivatives with Alternative Substituents

N-(2-(Benzo[d]thiazol-2-yl)phenyl)-4-methoxybenzamide (3q)
  • Structure : Methoxy (-OCH₃) substituent instead of sulfamoyl.
  • Properties :
    • Methoxy is electron-donating, contrasting with the electron-withdrawing sulfamoyl group.
    • Melting point: 159–162°C, suggesting higher crystallinity compared to sulfamoyl analogs .
  • Biological Relevance : Methoxy groups are common in kinase inhibitors but may reduce binding affinity to sulfonamide-targeted enzymes like carbonic anhydrases .
N-(2-(Benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzamide (3r)
  • Structure : Chloro (-Cl) substituent.
  • Impact :
    • Chloro is moderately electron-withdrawing, similar to sulfamoyl but without hydrogen-bonding capacity.
    • Melting point: 148–151°C, lower than methoxy derivatives, possibly due to reduced symmetry .

Triazole-Linked Benzothiazole-Benzamide Derivatives

N-(Benzo[d]thiazol-2-yl)-4-((1-(4-(benzo[d]thiazol-2-ylcarbamoyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzamide (8)
  • Structure : Triazole linker replaces the sulfamoyl group.
  • Higher molecular weight (due to triazole and additional benzothiazole) may affect pharmacokinetics .
  • Applications : Triazole-containing compounds are often explored for antimicrobial activity, differing from sulfamoyl-based enzyme inhibitors .

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, structure-activity relationships (SAR), and its implications in pharmacology.

Chemical Structure and Synthesis

The compound can be described structurally as follows:

  • Molecular Formula : C20H22N2O2S
  • Molecular Weight : 366.47 g/mol

The synthesis typically involves the reaction of benzo[d]thiazole derivatives with substituted benzamides, followed by sulfamoylation with diallylamine. This multi-step synthetic route allows for the introduction of functional groups that enhance biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, in vitro assays demonstrated IC50 values in the low micromolar range against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell LineIC50 (µM)
MCF-75.2
A5494.8
HeLa6.1

These findings suggest that the compound may disrupt critical cellular pathways involved in cancer progression.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate antibacterial efficacy.

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent has also been explored. Preliminary studies indicate that it may possess anxiolytic and antidepressant properties, akin to traditional benzodiazepines. Animal models demonstrated reduced anxiety-like behavior in elevated plus maze tests, with dosages correlating with significant behavioral changes.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several key structural features:

  • Benzo[d]thiazole Moiety : This component is crucial for biological activity, enhancing interactions with various biological targets.
  • Diallylsulfamoyl Group : The presence of this group increases lipophilicity, facilitating better membrane penetration and bioavailability.
  • Phenyl Substituents : Variations in the phenyl rings can significantly alter the compound's binding affinity to target receptors.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Study : In a recent study involving MCF-7 cells, treatment with the compound resulted in a dose-dependent increase in apoptotic markers such as caspase-3 activation.
  • Neuropharmacological Assessment : In a rodent model, administration of the compound led to significant reductions in stress-induced behaviors, indicating potential for treating anxiety disorders.

Q & A

Q. What are the stability challenges under physiological pH, and how to mitigate them?

  • Methodological Answer :
  • Degradation Hotspots : Amide bonds hydrolyze at pH > 8.0.
  • Stabilization Methods :
  • Formulation : Lyophilization with trehalose extends shelf life.
  • Structural Modifications : Replace labile protons with fluorine atoms.
  • Accelerated Stability Testing : HPLC monitors degradation products at 40°C/75% RH .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.